molecular formula C22H24N4O6 B2671367 N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide CAS No. 899786-43-7

N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide

Cat. No.: B2671367
CAS No.: 899786-43-7
M. Wt: 440.456
InChI Key: UGLQKIDQJKBUNJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a synthetic small molecule provided for research purposes. This compound features a quinazolin-2,4-dione core, a pharmacophore of significant interest in medicinal chemistry due to its diverse biological activity. The molecular structure is further substituted with a 3-nitrophenylmethyl group at the N-1 position and a N-(2-methoxyethyl)butanamide chain at the C-3 position, which may influence its physicochemical properties, such as solubility and membrane permeability. The quinazolin-dione scaffold is known to be associated with various research areas. For instance, molecules based on similar scaffolds have been investigated for their potential to modulate biological pathways, including interactions with the basic helix-loop-helix (bHLH) family of transcription factors, which are involved in critical processes like cell differentiation and proliferation . Researchers may utilize this compound as a chemical tool or building block in exploratory studies, including but not limited to, enzyme inhibition assays, receptor binding studies, and cellular phenotype screening. The specific mechanism of action, biological target, and potency of this molecule require empirical determination by the research investigator. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6/c1-32-13-11-23-20(27)10-5-12-24-21(28)18-8-2-3-9-19(18)25(22(24)29)15-16-6-4-7-17(14-16)26(30)31/h2-4,6-9,14H,5,10-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQKIDQJKBUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-methoxyethylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up from laboratory to industrial scale, ensuring that the quality and purity of the final product are maintained.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amino derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to specific sites on the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between the target compound and its analogs:

Compound Name/Structure Core Structure Substituents Biological Activity Key Synthesis Steps Reference
Target Compound Quinazolinone 3-Nitrobenzyl, 2-methoxyethyl butanamide Hypothesized: Antimicrobial* Condensation, amidation -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorobenzyl, acetamide Anticonvulsant Oxidation, amide coupling
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazolinone 6-Bromo, 2-methoxybenzyl butanamide Not specified Bromination, amidation
Thiazole-thiophene dihydroquinazolinones Dihydroquinazolinone Thiazol-2-yl, thiophen-2-yl Anti-tubercular Multi-step with oxazinone intermediates
Triphenylbutanamine benzamides Benzamide Diphenylmethyl, sulfanyl groups Kinesin Spindle Protein inhibition (anti-tumor) Thiourea coupling

Notes:

  • Substituent Effects: Nitro vs. Halogen Groups: The 3-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to 2,4-dichloro () or bromo () substituents. This may enhance binding to electron-deficient biological targets (e.g., nitroreductases in antimicrobial activity). Methoxyethyl vs. Methoxybenzyl: The 2-methoxyethyl group may reduce steric hindrance compared to the bulkier 2-methoxybenzyl in , favoring interactions with compact binding pockets.

Pharmacological Hypotheses

  • Antimicrobial Potential: The 3-nitro group may act as a prodrug moiety, activated by microbial nitroreductases to generate cytotoxic intermediates, similar to nitrofurantoin .
  • Anticancer Activity: Quinazolinones in and show anti-tubercular and anti-tumor effects, suggesting the target compound could inhibit DNA repair enzymes (e.g., PARP) or kinase pathways .

Physicochemical Properties

  • Solubility: The 2-methoxyethyl group likely improves water solubility compared to purely aromatic analogs (e.g., ’s triphenylbutanamines) .
  • Stability: The nitro group may increase susceptibility to photodegradation, necessitating formulation adjustments compared to halogenated derivatives.

Biological Activity

N-(2-methoxyethyl)-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties. The presence of a nitrophenyl group and a methoxyethyl side chain contributes to its unique chemical behavior.

Chemical Structure

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

The biological activity of this compound has been attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties. For instance, it has been tested against fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antifungal agents like fluconazole .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Studies have shown that compounds with similar frameworks can scavenge free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may be beneficial in treating diseases characterized by dysregulated enzyme activity.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of the compound against three strains of fungi. The results indicated:

  • MIC against Candida albicans : 32 µg/mL
  • MIC against Aspergillus flavus : 16 µg/mL
  • MIC against Aspergillus niger : 16 µg/mL

These findings highlight the compound's potential as an antifungal agent, particularly against Aspergillus species, where it outperformed fluconazole in certain assays .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results showed that:

  • DPPH Scavenging Activity : 70% at 100 µg/mL
  • ABTS Scavenging Activity : IC50 of 45 µg/mL

These results suggest that this compound possesses significant antioxidant properties.

Comparative Analysis of Biological Activities

Activity TypeCompound EfficacyComparison AgentNotes
AntifungalMIC = 16 µg/mLFluconazoleMore effective against A. flavus
Antioxidant70% scavenging-Effective at high concentrations
Enzyme InhibitionModerate-Specific targets unknown

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

Methodological Answer: A multi-step approach is typically employed:

  • Step 1 (Quinazolinone Core Formation): React methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with H₂O₂ to form the 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl scaffold .
  • Step 2 (N-Alkylation): Introduce the (3-nitrophenyl)methyl group using 3-nitrophenylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 (Amide Coupling): Use coupling agents like EDC/HOBt to conjugate the N-(2-methoxyethyl)butanamide moiety to the quinazolinone core .

Key Considerations:

  • Purification via column chromatography or recrystallization (methanol/water mixtures are effective) .
  • Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent integration and regiochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in the quinazolinone core .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns .
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
  • X-Ray Crystallography: For absolute configuration determination, use SHELXL for refinement .

Q. How to design initial biological screening assays?

Methodological Answer:

  • Enzymatic Inhibition Assays: Target kinases (e.g., EGFR, VEGFR) due to quinazolinone’s affinity for ATP-binding pockets. Use fluorescence-based or radiometric assays .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity for GPCRs .
  • Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activity data for quinazolinone derivatives?

Methodological Answer:

  • Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to rule out assay-specific artifacts .
  • Structural Validation: Co-crystallize the compound with its target (e.g., kinase) and refine using SHELXL to confirm binding mode .
  • Meta-Analysis: Compare IC₅₀ values across studies, accounting for variations in assay conditions (pH, temperature, solvent) .

Q. What methodologies optimize crystallization for X-ray diffraction?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., DMSO/water, acetone/methanol) via slow evaporation.
  • Cryoprotection: Use glycerol or paraffin oil to prevent ice formation during data collection .
  • Refinement: Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder .

Q. How to conduct SAR studies on the 3-nitrophenyl and methoxyethyl groups?

Methodological Answer:

  • Analog Synthesis: Replace 3-nitrophenyl with chloro-, fluoro-, or methyl-substituted phenyl groups. Vary methoxyethyl chain length .
  • Activity Correlation:
SubstituentIC₅₀ (Kinase X)LogP
3-NO₂-Ph12 nM2.8
4-Cl-Ph45 nM3.1
2-OCH₃-Ph210 nM2.5
Hypothesis: Electron-withdrawing groups enhance potency .

Q. How to address low yields in the final amide coupling step?

Methodological Answer:

  • Coupling Agent Optimization: Replace EDC with DCC or HATU for sterically hindered amines .
  • Activation Time: Pre-activate carboxylic acid for 30 min before adding the amine .
  • Solvent Choice: Use DMF or THF for better solubility of intermediates .

Q. What computational approaches predict binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures from PDB (e.g., 1M17 for kinases). Validate poses with MD simulations (NAMD/GROMACS) .
  • Quantum Chemical Studies: DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces of the quinazolinone core .

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